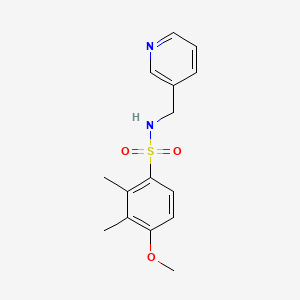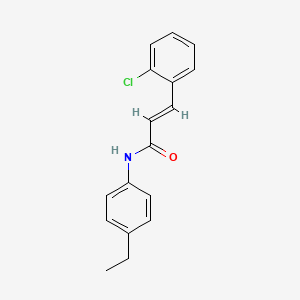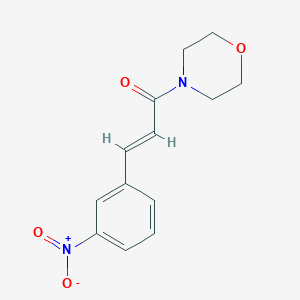
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H18N2O3S and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide is 306.10381361 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitization
Derivatives of benzenesulfonamide, including those similar in structure to 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, have been synthesized and studied for their photophysical and photochemical properties. These derivatives, particularly zinc phthalocyanines substituted with benzenesulfonamide groups, exhibit high singlet oxygen quantum yields. Such properties are highly beneficial for photodynamic therapy (PDT) applications, especially in cancer treatment. The effectiveness of these compounds in generating singlet oxygen and their adequate photostability make them potential candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Photocatalytic Applications
Research into zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents has revealed their suitability for photocatalytic applications. These compounds demonstrate significant photosensitizing abilities, which are crucial for the degradation of pollutants and other photocatalytic processes. The introduction of benzenesulfonamide derivatives as substituents has been shown to affect the photophysical and photochemical properties of the zinc(II) phthalocyanines, potentially enhancing their applicability in environmental remediation and green chemistry solutions (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Antibacterial Agents
Compounds derived from benzenesulfonamides have been synthesized and tested for their antimicrobial activities. A study focused on N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzenesulfonamides demonstrated their biofilm inhibitory action against Escherichia coli. Some of these compounds were identified as potent inhibitors, indicating their potential as therapeutic agents in combating bacterial infections (Abbasi et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, by benzenesulfonamide derivatives has been extensively studied. Compounds structurally related to 4-methoxy-2,3-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide have shown to be effective inhibitors of carbonic anhydrase isoforms. This inhibition is significant for developing therapeutics for conditions like glaucoma, epilepsy, and certain types of edema. The specificity and potency of these inhibitors suggest their potential in targeted therapy developments (Gul et al., 2016).
Material Science and Polymerization Catalysts
In material science, derivatives of benzenesulfonamide have been utilized as catalysts in polymerization processes. For instance, palladium aryl sulfonate phosphine catalysts derived from benzenesulfonamides have been employed in the copolymerization of acrylates with ethene. These catalysts facilitate the formation of high molecular weight polymers, showcasing the versatility of benzenesulfonamide derivatives in catalysis and material synthesis (Skupov et al., 2007).
Propriétés
IUPAC Name |
4-methoxy-2,3-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-12(2)15(7-6-14(11)20-3)21(18,19)17-10-13-5-4-8-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTYQRMWVNOSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5562258.png)
![3-[2-(2-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5562260.png)

![N-{(E)-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)
![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)
![6-amino-4-isopropyl-3-(2-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5562304.png)
![6-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562307.png)
![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)
![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)
![4-methyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B5562322.png)
![5-Acetyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methylpyridine-3-carbonitrile](/img/structure/B5562342.png)

![4-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]benzenesulfonamide](/img/structure/B5562357.png)
![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)
